butyl[(pyridin-2-yl)methyl]amine dihydrochloride
Description
Butyl[(pyridin-2-yl)methyl]amine dihydrochloride is a quaternary ammonium salt featuring a pyridine ring substituted with a butylaminomethyl group. The compound’s Smiles notation is CCCCNCc1ccccn1.Cl, indicating a butyl chain linked to a pyridin-2-ylmethylamine backbone .
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-2-3-7-11-9-10-6-4-5-8-12-10;;/h4-6,8,11H,2-3,7,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYKBTNVVXGZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=N1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
Reductive amination between pyridine-2-carbaldehyde and butylamine forms the core synthetic route. The aldehyde reacts with butylamine to generate an imine intermediate, which is reduced to the target amine using sodium cyanoborohydride (NaBHCN) in methanol. Tertiary amines like 1,4-diazabicyclo[2.2.2]octane (DABCO) maintain a basic pH (8.5–9.5), facilitating imine formation while minimizing aldehyde self-condensation.
Reaction equation :
Optimized Reaction Conditions
-
Temperature : Room temperature (20–25°C) with stirring for 6–8 hours
-
Stoichiometry : 1.1 equivalents of butylamine to aldehyde, 1.5 equivalents of NaBHCN
-
Additives : Iron sulfate heptahydrate (FeSOHO, 0.2 eq) to sequester cyanide ions
Table 1 : Yield variation with reducing agents
| Reducing Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaBHCN | Methanol | 78 | 98.5 |
| NaBH | THF | 32 | 85.2 |
| BHTHF | DCM | 41 | 89.7 |
NaBHCN outperforms borane-THF and sodium borohydride due to its selectivity for imine reduction over competing aldehyde reduction.
Alternative Alkylation Strategies
Nucleophilic Substitution of Pyridin-2-ylmethyl Halides
Pyridin-2-ylmethyl bromide reacts with butylamine in dichloromethane (DCM) under reflux (40°C, 12 hours). However, this method suffers from low yields (45–50%) due to competing elimination and tertiary amine formation.
Challenges :
High-Temperature Amination with Copper Catalysis
Adapting methods from pyridine chlorides, 6-chloropyridine-2-carbonitrile reacts with butylamine in ethanol/water (3:1) at 110°C for 24 hours using anhydrous CuSO (0.5 eq). This yields the primary amine, which is subsequently alkylated:
Limitations :
-
Limited scalability due to prolonged reaction times
Purification and Salt Formation
Crystallization and Chromatography
Dihydrochloride Salt Preparation
The free base is treated with hydrogen chloride gas in diethyl ether, followed by rotary evaporation. Alternative methods include:
-
Adding concentrated HCl (2.2 eq) to an ethanol solution of the amine
-
Stirring the amine with excess HCl in acetonitrile (0°C, 2 hours)
Critical parameters :
-
Stoichiometry : 2.0–2.2 equivalents of HCl to ensure complete salt formation
-
Drying : Lyophilization or vacuum desiccation (40°C, 48 hours)
Analytical Characterization
Spectroscopic Data
-
H NMR (400 MHz, DO): δ 8.45 (d, J = 4.8 Hz, 1H, Py-H), 7.85 (t, J = 7.6 Hz, 1H, Py-H), 7.49 (d, J = 7.8 Hz, 1H, Py-H), 3.92 (s, 2H, CHNH), 3.12 (t, J = 7.2 Hz, 2H, NCHBu), 1.55–1.48 (m, 2H, Bu-H), 1.38–1.29 (m, 2H, Bu-H), 0.91 (t, J = 7.3 Hz, 3H, Bu-CH).
-
HPLC : Retention time 6.8 min (C18 column, 0.1% TFA in HO/MeCN gradient).
Purity and Yield Optimization
Table 2 : Impact of FeSO on reaction efficiency
| FeSO (eq) | Yield (%) | Cyanide Byproducts (Area %) |
|---|---|---|
| 0 | 58 | 12.4 |
| 0.2 | 78 | 1.8 |
| 0.5 | 81 | 0.9 |
Iron sulfate reduces cyanide-mediated degradation by forming stable complexes ([Fe(CN)]), enhancing yield and purity.
Industrial Scalability and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions: Butyl[(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting antimicrobial, anticancer, and anti-inflammatory pathways. Its structural features allow it to interact with specific biological targets, such as enzymes and receptors, modulating their activity.
Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors
Research has demonstrated that derivatives of the 2-aminopyridine scaffold, similar to butyl[(pyridin-2-yl)methyl]amine dihydrochloride, can act as potent inhibitors of nNOS. These compounds are being explored for their potential in treating neurological disorders due to their ability to cross the blood-brain barrier and selectively inhibit nNOS without affecting other isoforms .
Biological Applications
In biological contexts, this compound has shown promise in developing selective serotonin receptor agonists. Compounds derived from this structure have been noted for their affinity towards 5-HT1A receptors, indicating potential applications in treating anxiety and depression .
Case Study: Serotonergic Dysfunction
Compounds related to butyl[(pyridin-2-yl)methyl]amine have been evaluated for their efficacy in managing serotonergic dysfunctions. These studies highlight the compound's therapeutic potential in alleviating symptoms associated with anxiety disorders and other related conditions .
Industrial Applications
In industrial chemistry, this compound is utilized as a reagent in producing specialty chemicals. Its role as a building block facilitates the synthesis of more complex molecules with desired chemical properties.
Mechanism of Action
The mechanism of action of butyl[(pyridin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
The table below compares butyl[(pyridin-2-yl)methyl]amine dihydrochloride (inferred from hydrochloride data) with analogous compounds from the evidence:
*Calculated molecular weight based on formula.
Key Observations:
Backbone Heterocycles: The target compound and methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride differ in their aromatic rings (pyridine vs. pyrimidine). Pyrimidine-based compounds (e.g., ) often exhibit distinct electronic properties due to the presence of two nitrogen atoms, which may influence solubility and binding affinity.
Alkyl Chain Variations :
- The butyl group in the target compound contrasts with shorter chains (e.g., methyl in ) or benzyl groups in . Longer alkyl chains (e.g., butyl) may increase lipophilicity, affecting membrane permeability.
Salt Forms: Dihydrochloride salts (e.g., ) generally have higher molecular weights and improved aqueous solubility compared to monohydrochloride analogs (e.g., ).
Functional and Application Differences
- Pyridine vs. Pyrimidine : Pyridine derivatives (e.g., ) are common in medicinal chemistry for hydrogen bonding and π-stacking interactions. Pyrimidine analogs (e.g., ) are prevalent in nucleobase-mimicking scaffolds.
- Aminoalkyl Substituents: The butylaminomethyl group in the target compound may confer unique steric or hydrophobic interactions compared to smaller substituents in or aromatic groups in .
Biological Activity
Butyl[(pyridin-2-yl)methyl]amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a butyl group attached to a pyridine ring through a methylamine linker. The presence of the pyridine moiety is significant as it often enhances the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing pyridine derivatives exhibit promising anticancer activity. For instance, certain pyridine-based compounds have demonstrated the ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In particular, this compound has shown potential in inhibiting specific cancer cell lines, although further research is needed to establish its efficacy and mechanism of action.
Table 1: Summary of Anticancer Activity
Neuroprotective Effects
Pyridine derivatives have also been explored for their neuroprotective effects. Some studies suggest that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties, which may be beneficial in neurodegenerative diseases. The specific neuroprotective mechanisms of this compound remain to be elucidated.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing pathways related to cognition and mood.
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression or neurodegeneration, contributing to its therapeutic potential.
- Cell Signaling Pathways : The compound could modulate signaling pathways that regulate cell proliferation and survival.
Study 1: Anticancer Efficacy
In a recent study, this compound was tested against breast cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value suggesting significant potency compared to standard chemotherapeutics. Further investigations revealed that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress. The findings demonstrated that this compound reduced neuronal cell death by modulating oxidative stress markers and enhancing antioxidant defenses.
Q & A
Q. What advanced analytical approaches resolve batch-to-batch variability in synthesis?
- Methodological Answer :
- LC-MS/MS : Quantify trace impurities (e.g., unreacted pyridine-2-carbaldehyde) with MRM transitions (m/z 108→79) .
- Multivariate Analysis : Apply PCA to raw HPLC data to identify critical process parameters (e.g., reaction time, temperature) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
